molecular formula C20H23NO3S B2758991 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine CAS No. 1705662-71-0

3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine

Cat. No.: B2758991
CAS No.: 1705662-71-0
M. Wt: 357.47
InChI Key: DXHPLEWCEWDILX-UHFFFAOYSA-N
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Description

3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine: is a complex organic compound that features a combination of cyclohexylsulfonyl, azetidinyl, and naphthalenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine typically involves multiple steps:

    Formation of the Azetidinyl Ring: The azetidinyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidinyl ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Naphthalenyl Group: The final step involves the coupling of the naphthalenyl group to the azetidinyl ring through a Friedel-Crafts acylation reaction using naphthalen-1-ylmethanone and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the naphthalenyl moiety, potentially converting it to an alcohol.

    Substitution: The azetidinyl ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidinyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymers to enhance their mechanical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its ability to interact with active sites.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfonyl group can form strong interactions with active sites, while the naphthalenyl group can enhance binding affinity through π-π interactions. The azetidinyl ring provides structural rigidity, facilitating specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(phenyl)methanone
  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(benzyl)methanone

Uniqueness

  • Structural Complexity : The presence of the naphthalenyl group adds to the structural complexity and potential for diverse interactions.
  • Functional Diversity : The combination of cyclohexylsulfonyl, azetidinyl, and naphthalenyl groups provides a unique set of functional properties not found in simpler analogs.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c22-20(19-12-6-8-15-7-4-5-11-18(15)19)21-13-17(14-21)25(23,24)16-9-2-1-3-10-16/h4-8,11-12,16-17H,1-3,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHPLEWCEWDILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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